3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide
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Overview
Description
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with an indazole ring, along with a pyridine moiety attached to a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide typically involves a multi-step process:
Formation of the Pyrimido[1,2-b]indazole Core: This step often involves the condensation of 3-amino-1H-indazole with various carbonyl compounds.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Attachment of the Pyridine Moiety: This step involves the coupling of the pyrimido[1,2-b]indazole core with a pyridine derivative, often through a nucleophilic substitution reaction.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, indazole, and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent, monoamine oxidase inhibitor, and phosphodiesterase inhibitor.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Material Science:
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propylamine
Uniqueness
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)propanamide is unique due to the presence of the pyridine moiety attached to the propanamide chain. This structural feature may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C20H19N5O/c1-13-16(9-10-19(26)23-15-6-5-11-21-12-15)14(2)25-20(22-13)17-7-3-4-8-18(17)24-25/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) |
InChI Key |
DAWDNOHUZJVYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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